molecular formula C12H12N2 B101879 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 18528-78-4

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Numéro de catalogue: B101879
Numéro CAS: 18528-78-4
Poids moléculaire: 184.24 g/mol
Clé InChI: GYSCQDBTSDBCGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is an organic compound with the molecular formula C12H12N2. It is a member of the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with aniline derivatives in the presence of a catalyst such as polyphosphoric acid or montmorillonite K-10 . The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amine-substituted cyclopentaquinolines .

Applications De Recherche Scientifique

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Activité Biologique

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and cancer treatment. This article delves into the compound's biological activity, focusing on its mechanisms of action, target interactions, and relevant biochemical properties.

Target Enzymes

The primary target of this compound is acetylcholinesterase (AChE) . This enzyme is crucial for breaking down acetylcholine, a neurotransmitter involved in many neurological functions. The inhibition of AChE by this compound leads to increased levels of acetylcholine, which can enhance cholinergic transmission, making it a candidate for treating conditions such as Alzheimer's disease .

Additionally, the compound also interacts with tyrosine kinases , which are pivotal in various signaling pathways related to cell proliferation and survival. By inhibiting these kinases, the compound may induce apoptosis in cancer cells and suppress tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and interaction with p-glycoprotein, impacting its bioavailability and distribution within the body. The compound's effectiveness can be influenced by environmental factors such as pH and the presence of other drugs that may affect its metabolic pathways.

Inhibition Studies

Research has shown that derivatives of this compound exhibit significant inhibition against AChE with varying potency. For instance, certain analogs have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects suitable for therapeutic applications .

CompoundTargetIC50 (µM)Reference
Compound 6aAChE0.12
Compound 11F16BPase20% inhibition at 100 µM
Tacrine AnalogAChEVaries (specifics not provided)

Cellular Effects

The biological activity of this compound extends to its cellular effects. It alters cell signaling pathways and gene expression profiles, particularly in cancer cells. The inhibition of tyrosine kinases leads to reduced cell proliferation and promotes apoptosis. This dual action on both cholinergic and growth factor signaling pathways positions the compound as a promising candidate for further development in neurodegenerative diseases and cancer therapies .

Alzheimer’s Disease Models

In preclinical studies involving animal models of Alzheimer's disease, compounds based on this compound have shown efficacy in enhancing cognitive functions by increasing acetylcholine levels through AChE inhibition. These findings suggest potential therapeutic benefits for patients suffering from cognitive decline associated with Alzheimer's .

Cancer Research

Studies investigating the anti-proliferative effects of this compound on various cancer cell lines have revealed significant reductions in cell viability. The mechanism appears to be linked to the inhibition of tyrosine kinase activity, which is often upregulated in malignancies. This characteristic makes it a potential lead compound for developing targeted cancer therapies .

Propriétés

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCQDBTSDBCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171768
Record name 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18528-78-4
Record name 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018528784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anthranilonitrile (5.0 g, 42.3 mmol), cyclopentanone (4.1 g, 46.7 mmol), boron trifluoride diethyl etherate (1M, 10 ml, 81.8mmol) were treated according to the general procedure to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Reactant of Route 2
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Reactant of Route 3
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Reactant of Route 4
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Reactant of Route 5
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Reactant of Route 6
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Customer
Q & A

Q1: What is the main research focus regarding 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine based on the provided research paper?

A1: The primary research focus highlighted in the paper "Design, synthesis, and biological evaluation of substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine related compounds as fructose-1,6-bisphosphatase inhibitors" [] centers on the development and investigation of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine derivatives as potential inhibitors of the enzyme fructose-1,6-bisphosphatase. The researchers explored various structural modifications to this core structure, aiming to enhance its inhibitory activity against the target enzyme.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.